

Application Note: Quantification of Everolimus in Human Whole Blood by LC-MS/MS

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Compound of Interest

Compound Name: Everolimus-13C2,D4

Cat. No.: B15613028

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Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] Therapeutic drug monitoring (TDM) of everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability among individuals.[1][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of everolimus in human whole blood, employing Everolimus-¹³C₂,D₄ as a stable isotope-labeled internal standard (IS) for enhanced accuracy and precision.[5][6][7][8]

Principle of the Method

This method involves the extraction of everolimus and the internal standard from whole blood via protein precipitation.[1][4] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

- Everolimus certified reference material
- Everolimus-13C2,D4 internal standard



- · LC-MS/MS grade methanol, acetonitrile, and water
- Ammonium formate
- Formic acid
- Zinc sulfate
- Human whole blood (for calibrators and quality controls)

Experimental ProtocolsPreparation of Stock and Working Solutions

- Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve everolimus in methanol.
- Everolimus-¹³C₂,D₄ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus-¹³C₂,D₄ in methanol.
- Working Solutions: Prepare serial dilutions of the everolimus stock solution with a 50:50 (v/v)
 mixture of acetonitrile and water to create calibration standards and quality control (QC)
 samples.
- Internal Standard Working Solution (5 ng/mL): Dilute the Everolimus-¹³C₂,D₄ stock solution with methanol.[9]

Sample Preparation

- Pipette 100 μL of whole blood sample, calibrator, or QC into a microcentrifuge tube.
- Add 200 μL of the internal standard working solution (containing 5 ng/mL Everolimus-¹³C₂,D₄ in a precipitating reagent of 0.4 M zinc sulfate in methanol).[10]
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[10]
- Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.



LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity LC system or equivalent[10]
Column	ACQUITY UPLC BEH C18 (1.7 μm, 2.1 x 50 mm)[9]
Mobile Phase A	2 mM ammonium formate and 0.1% formic acid in water[9]
Mobile Phase B	2 mM ammonium formate and 0.1% formic acid in acetonitrile[9]
Gradient	As described in the reference literature[9]
Flow Rate	0.4 mL/min
Injection Volume	5 μL[6][7][8]
Column Temperature	50°C

Table 2: Mass Spectrometric Conditions

Parameter	Value
Mass Spectrometer	Agilent 6460 or 6470 Triple Quadrupole MS or equivalent[10]
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	See Table 3
Gas Temperature	225°C[10]
Gas Flow	9 L/min[10]
Nebulizer Pressure	35 psi[10]
Capillary Voltage	4000 V[10]



Table 3: MRM Transitions

Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Everolimus	975.6	908.5	10	12
Everolimus-	981.6	914.5	10	12

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL.[9] The coefficient of determination (R²) was consistently >0.99.

Precision and Accuracy

The within-batch and batch-to-batch precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 4: Precision and Accuracy Data



QC Level	Concentrati on (ng/mL)	Within- Batch Precision (%CV)	Within- Batch Accuracy (%)	Batch-to- Batch Precision (%CV)	Batch-to- Batch Accuracy (%)
LLOQ	0.1	≤ 11.92	-7.53 to 5.05	≤ 8.25	-3.58 to 2.97
Low QC	0.3	≤ 11.92	-7.53 to 5.05	≤ 8.25	-3.58 to 2.97
Medium QC	3	≤ 11.92	-7.53 to 5.05	≤ 8.25	-3.58 to 2.97
High QC	37.5	≤ 11.92	-7.53 to 5.05	≤ 8.25	-3.58 to 2.97

Data adapted

from a similar

similar validation

study.[9]

validation

study.[9]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

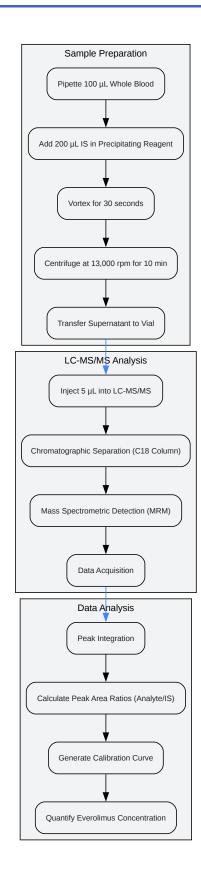
Table 5: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	0.3	≥ 65.2	83.7 - 101.6
High QC	37.5	≥ 65.2	83.7 - 101.6
Data adapted from a			

Visualizations

Experimental Workflow



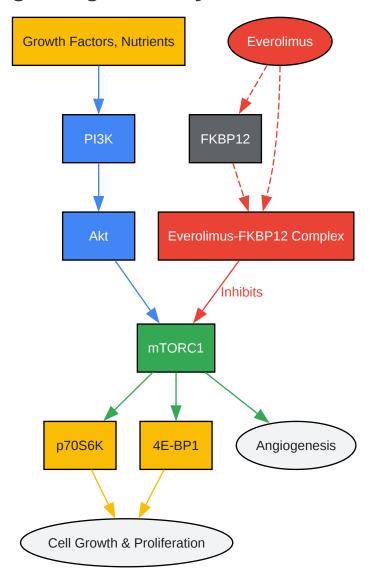


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Caption: Experimental workflow for everolimus quantification.



Everolimus Signaling Pathway



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Caption: Simplified mTOR signaling pathway and the inhibitory action of everolimus.

Conclusion

This application note provides a detailed protocol for the quantification of everolimus in whole blood using LC-MS/MS with Everolimus-13C2,D4 as the internal standard. The method is sensitive, specific, and has been validated to meet regulatory standards, making it suitable for therapeutic drug monitoring and clinical research.



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